(2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide
Description
(2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide is a synthetic compound characterized by the presence of a trifluoromethyl group, a cyclopropyl ring, and a pyrrolidine-2-carboxamide moiety
Properties
IUPAC Name |
(2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)10-4-2-1-3-8(10)9-7-12(9)20-14(22)11-5-6-13(21)19-11/h1-4,9,11-12H,5-7H2,(H,19,21)(H,20,22)/t9?,11-,12?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJYYSTXWUYWMI-CKBZRRDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NC2CC2C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step can be achieved through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the aromatic ring.
Coupling with Pyrrolidine-2-carboxamide: The final step involves coupling the trifluoromethylated cyclopropyl intermediate with pyrrolidine-2-carboxamide under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the pyrrolidine moiety.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, especially given the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development .
Industry
Industrially, the compound can be used in the development of agrochemicals and materials science, where the trifluoromethyl group imparts desirable properties such as increased lipophilicity and chemical stability .
Mechanism of Action
The mechanism of action of (2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors by increasing hydrophobic interactions. The cyclopropyl ring may also contribute to the rigidity and specificity of binding.
Comparison with Similar Compounds
Similar Compounds
(2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide: Unique due to its specific combination of functional groups.
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene share the trifluoromethyl group but lack the cyclopropyl and pyrrolidine moieties.
Cyclopropyl Carboxamides: Compounds with cyclopropyl and carboxamide groups but without the trifluoromethyl group.
Uniqueness
The uniqueness of (2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide lies in its combined structural features, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the cyclopropyl ring provides rigidity, making it a versatile compound in various research fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
